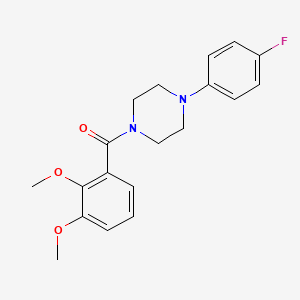![molecular formula C19H14N2O2S B5709317 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5709317.png)
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as MPTP, is a novel compound that has shown promising results in scientific research. MPTP is a thieno[2,3-d]pyrimidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been reported to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. This compound has also been shown to inhibit the activity of the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been reported to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of endothelial cells, which play a crucial role in angiogenesis. Furthermore, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a novel compound that has shown promising results in scientific research. This compound is also easy to synthesize using various methods. However, there are some limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, and its toxicity profile is not well understood.
Direcciones Futuras
There are several future directions for 3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its anti-inflammatory, anti-tumor, and anti-angiogenic activities in vivo. Another direction is to study the toxicity profile of this compound in animal models. Furthermore, the development of this compound derivatives with improved potency and selectivity could lead to the discovery of novel anti-cancer agents. Overall, this compound has shown promising results in scientific research, and further studies are needed to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in scientific research. It has been synthesized using various methods and has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has also been shown to inhibit the activity of the NF-κB and Akt/mTOR pathways. Although there are some limitations to using this compound in lab experiments, further studies are needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been synthesized using various methods, including the reaction of 3-(3-methoxyphenyl) acrylonitrile with 2-phenylthiomethylene-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine in the presence of a base. Another method involves the reaction of 3-(3-methoxyphenyl)acrylic acid with 2-phenylthiomethylene-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine in the presence of a coupling agent. Both methods have been reported to yield this compound in good yields and high purity.
Aplicaciones Científicas De Investigación
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-23-15-9-5-8-14(10-15)21-12-20-18-17(19(21)22)16(11-24-18)13-6-3-2-4-7-13/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDERZRSFWFMGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)
![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)
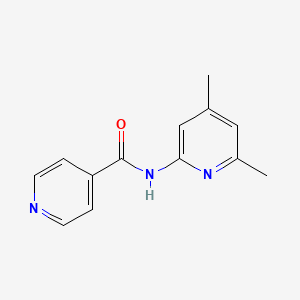
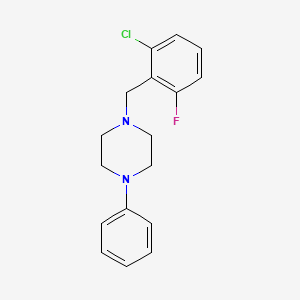
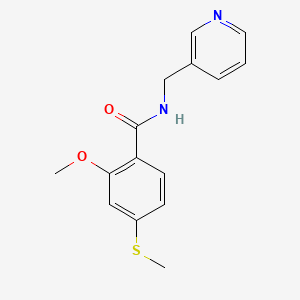
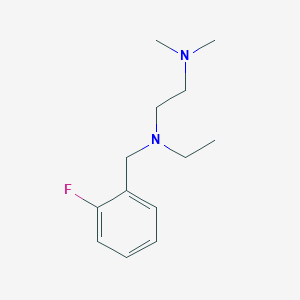
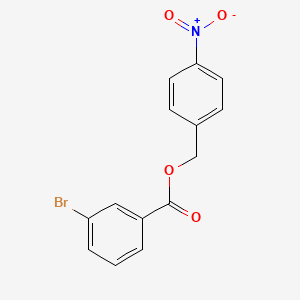
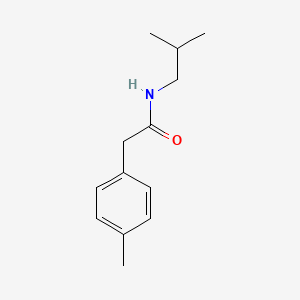
![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)
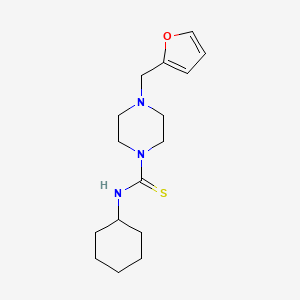
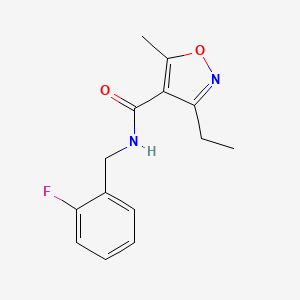
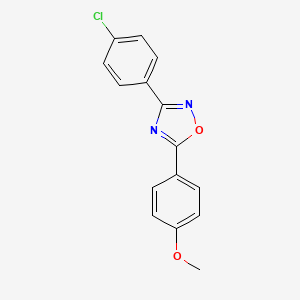
![N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5709326.png)
